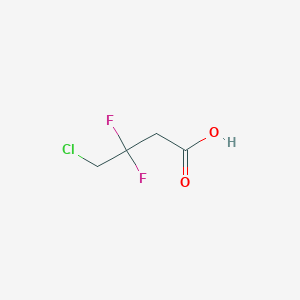

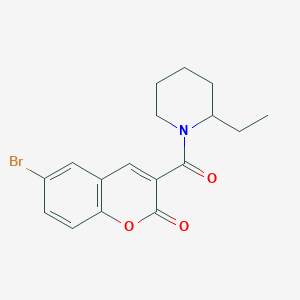

![molecular formula C9H7ClN2S B2672385 2-chloro-7,8-dihydro-5H-thiopyrano[4,3-b]pyridine-3-carbonitrile CAS No. 1251214-91-1](/img/structure/B2672385.png)

2-chloro-7,8-dihydro-5H-thiopyrano[4,3-b]pyridine-3-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds has been discussed in the literature. For example, the synthesis of thioxopyrimidines and their condensed analogs with an exocyclic sulfur atom has been summarized . The most popular approaches are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of “2-chloro-7,8-dihydro-5H-thiopyrano[4,3-b]pyridine-3-carboxylate”, a similar compound, include a molecular weight of 243.71 .

Aplicaciones Científicas De Investigación

Anticancer Activity

A study conducted by Mohamed et al. (2016) focused on synthesizing and evaluating the anticancer activity of 2-substituted pyranopyridine derivatives, starting with 2-chloro-7,8-dihydro-5H-thiopyrano[4,3-b]pyridine-3-carbonitrile. The synthesized compounds showed promising anticancer properties against several human cancer cell lines, including liver, breast, colorectal adenocarcinoma, and colorectal carcinoma cells (Mohamed, Kotb, Abd El-Meguid, & Awad, 2016).

Spectroscopic Analysis

In a study by Tranfić et al. (2011), the pyridine derivative 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile was synthesized from this compound. The compound was characterized using various spectroscopic techniques, including X-ray diffraction, FT-IR, FT-R, NMR, and UV-vis absorption and fluorescence spectroscopy (Tranfić, Halambek, Cetina, & Jukić, 2011).

Synthesis of Heterocyclic Compounds

Flefel et al. (2018) reported the synthesis of novel pyridine and fused pyridine derivatives, starting from a related compound. These newly synthesized compounds were evaluated for their antimicrobial and antioxidant activity, highlighting the potential of such derivatives in medicinal chemistry (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).

Applications in Corrosion Inhibition

Dandia et al. (2013) explored the use of pyrazolopyridine derivatives synthesized from this compound in corrosion inhibition. The study focused on the effectiveness of these compounds in preventing corrosion of mild steel in acidic environments, indicating their potential in industrial applications (Dandia, Gupta, Singh, & Quraishi, 2013).

Propiedades

IUPAC Name |

2-chloro-7,8-dihydro-5H-thiopyrano[4,3-b]pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2S/c10-9-6(4-11)3-7-5-13-2-1-8(7)12-9/h3H,1-2,5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOBZPAJHRUVIOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC2=CC(=C(N=C21)Cl)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2672302.png)

![1-[2-(3-Fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2672305.png)

![2-[5-[4-Chloro-3-(trifluoromethyl)phenyl]furan-2-yl]-5-methyl-4-[3-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B2672307.png)

![7-(2-chlorophenyl)-2-piperazin-1-ylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2672313.png)

![3-Cyclopropyl-1-{1-[2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetyl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B2672314.png)

![5-(1,3-dimethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2672317.png)

![1,2-Bis[(2-methoxyphenyl)phenylphosphino]ethane](/img/structure/B2672320.png)

![N-[(3,4-dimethoxyphenyl)methyl]aniline;oxalic acid](/img/structure/B2672325.png)